molecular formula C52H59F4N9O7S B10831991 N-(6-fluoro-3'-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonyl]amino}-4'-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl][1,1'-biphenyl]-3-carbonyl)glycyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide

N-(6-fluoro-3'-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonyl]amino}-4'-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl][1,1'-biphenyl]-3-carbonyl)glycyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide

Cat. No.: B10831991
M. Wt: 1030.1 g/mol
InChI Key: HBHSDSLZXDASLT-FLKKWHKHSA-N
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Description

MS67 is a potent and selective degrader of the WD40 repeat domain protein 5 (WDR5). It has a dissociation constant (Kd) of 63 nM and exhibits significant anticancer properties. MS67 is inactive against other protein methyltransferases, kinases, G-protein-coupled receptors, ion channels, and transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS67 involves the use of a PROTAC (Proteolysis Targeting Chimera) approach. This method combines a ligand for the target protein (WDR5) with a ligand for an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions for MS67 are proprietary and not publicly disclosed in detail .

Industrial Production Methods

MS67 is produced through custom synthesis by specialized chemical companies. The production process involves multiple steps of organic synthesis, purification, and quality control to ensure high purity and activity .

Chemical Reactions Analysis

Types of Reactions

MS67 primarily undergoes degradation reactions targeting the WD40 repeat domain protein 5. It does not participate in common chemical reactions such as oxidation, reduction, or substitution due to its specific design as a PROTAC molecule .

Common Reagents and Conditions

The degradation of WDR5 by MS67 occurs under physiological conditions, typically in cell culture or in vivo models. The concentration of MS67 used ranges from nanomolar to micromolar levels .

Major Products Formed

The major product formed from the reaction of MS67 with WDR5 is the ubiquitinated and subsequently degraded WDR5 protein. This leads to a decrease in WDR5 levels within the cell .

Mechanism of Action

MS67 exerts its effects by selectively binding to the WD40 repeat domain protein 5 and recruiting it to the E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of WDR5. The degradation of WDR5 disrupts its role in epigenetic regulation, leading to changes in gene expression and inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MS67 is unique due to its high selectivity and potency in degrading WDR5. It exhibits no activity against other protein methyltransferases, kinases, G-protein-coupled receptors, ion channels, and transporters. This specificity makes MS67 a valuable tool in studying the biological functions of WDR5 and developing targeted anticancer therapies .

Properties

Molecular Formula

C52H59F4N9O7S

Molecular Weight

1030.1 g/mol

IUPAC Name

N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C52H59F4N9O7S/c1-27-23-64(24-28(2)63(27)8)41-16-14-33(18-40(41)61-48(70)37-21-57-43(67)20-38(37)52(54,55)56)36-17-34(13-15-39(36)53)47(69)58-22-44(68)62-46(51(5,6)7)50(72)65-25-35(66)19-42(65)49(71)60-29(3)31-9-11-32(12-10-31)45-30(4)59-26-73-45/h9-18,20-21,26-29,35,42,46,66H,19,22-25H2,1-8H3,(H,57,67)(H,58,69)(H,60,71)(H,61,70)(H,62,68)/t27-,28+,29-,35+,42-,46+/m0/s1

InChI Key

HBHSDSLZXDASLT-FLKKWHKHSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F

Canonical SMILES

CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F

Origin of Product

United States

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